5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
This compound (IUPAC name: 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile) is a heterocyclic molecule featuring:
- Oxazole core: A 1,3-oxazole ring substituted at positions 2, 4, and 4.
- Furan-phenoxy side chain: A 5-[(4-methoxyphenoxy)methyl]furan-2-yl group at position 2, contributing to lipophilicity and steric bulk.
It is commercially available (ChemDiv ID: MFCD09250424) and included in targeted libraries for KRAS and cysteine-related research, suggesting applications in oncology or enzyme inhibition .
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-25-14-4-6-15(7-5-14)27-13-17-8-9-19(28-17)21-24-18(11-22)20(29-21)23-12-16-3-2-10-26-16/h2-10,23H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUYXBLWMRTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions.
Preparation of Furan Intermediates: The furan intermediates can be synthesized through the bromination of methyl groups using NBS/AIBN in CCl4 under reflux conditions.
Formation of Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the furan and oxazole intermediates using reagents such as triethyl phosphite at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of alkylated phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the oxazole core and side chains, impacting physicochemical properties and biological activity. Key comparisons include:
Substituent Variations on the Oxazole Amino Group
Phenoxy Side Chain Modifications
Oxazole Core Modifications
All analogs retain the 1,3-oxazole-4-carbonitrile scaffold, critical for maintaining:
- Electronic properties : The nitrile group acts as a hydrogen-bond acceptor.
- Rigidity : The oxazole ring enforces planar geometry, aiding target binding.
Research Findings and Implications
- Synthetic Accessibility : and highlight methods for furan-carbonitrile synthesis, suggesting feasible routes for preparing the target compound via coupling reactions .
- Fluorinated analogs () may exhibit enhanced metabolic stability, while bulky substituents () could alter selectivity .
- Physicochemical Properties : The target compound’s furanmethyl group balances lipophilicity and solubility compared to fluorobenzyl or phenylethyl derivatives, as seen in molecular weight and substituent trends .
Biological Activity
The compound 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique combination of furan and oxazole moieties, which are known for their diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of furan and oxazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored, particularly regarding their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial in reducing inflammation and pain, making such compounds candidates for treating inflammatory diseases .
The biological activity of 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It may influence various signaling pathways, leading to altered cellular responses.
- Interaction with DNA/RNA : Potential interactions with nucleic acids could affect gene expression related to cancer and microbial resistance.
Case Studies
Q & A
Q. What are the key synthetic strategies and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions:
- Step 1 : Coupling of the furan-2-ylmethylamine with the oxazole precursor under nitrogen atmosphere using DMF as a solvent at 80–100°C for 12–18 hours .
- Step 2 : Introduction of the 4-methoxyphenoxymethyl group via nucleophilic substitution, requiring catalytic amounts of K₂CO₃ in THF at reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C (Step 1); reflux (Step 2) |
| Solvent | DMF (Step 1); THF (Step 2) |
| Catalyst/Base | K₂CO₃ (Step 2) |
| Yield | 45–60% (overall) |
Q. How can spectroscopic and chromatographic techniques confirm the compound’s structure and purity?
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8 ppm, furan protons at δ 6.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 426.1324) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tubulin or kinases). The oxazole and carbonitrile groups show high affinity for ATP-binding pockets .
- MD Simulations : 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include hydrogen bonds with the methoxyphenoxy group .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Assay Optimization :
- Control solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate target specificity using knockout cell lines or competitive inhibitors .
- Data Reproducibility :
- Standardize compound storage (desiccated at −20°C to prevent hydrolysis of the oxazole ring) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Replace the 4-methoxyphenoxy group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects .
- Biological Testing : Screen analogs against panels of cancer cell lines (e.g., NCI-60) and enzymes (e.g., cytochrome P450 isoforms) .
Q. SAR Data Example :
| Substituent | IC₅₀ (µM) for Tubulin Inhibition |
|---|---|
| 4-Methoxy (parent) | 0.45 |
| 4-Nitro | 1.2 |
| 4-tert-Butyl | >10 |
Q. What are the stability challenges of this compound under physiological conditions?
- Hydrolysis : The oxazole ring is susceptible to acidic hydrolysis (pH <5). Use buffered solutions (pH 7.4) for in vitro assays .
- Photodegradation : Protect from light during storage; monitor via UV-Vis spectroscopy (λmax shifts indicate degradation) .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
- Continuous Flow Chemistry : Reduces reaction time (Step 1: 2 hours vs. 18 hours batch) and improves reproducibility .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
Q. What analytical methods validate the compound’s stability in biological matrices?
- LC-MS/MS : Quantify degradation products in plasma (e.g., oxazole ring-opened metabolites) .
- Stability Indicating Assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
